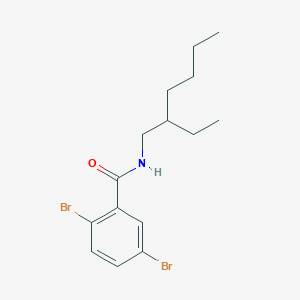

2,5-dibromo-N-(2-ethylhexyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H21Br2NO |

|---|---|

Molecular Weight |

391.14 g/mol |

IUPAC Name |

2,5-dibromo-N-(2-ethylhexyl)benzamide |

InChI |

InChI=1S/C15H21Br2NO/c1-3-5-6-11(4-2)10-18-15(19)13-9-12(16)7-8-14(13)17/h7-9,11H,3-6,10H2,1-2H3,(H,18,19) |

InChI Key |

YVPGIGVQQXRCRA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Br)Br |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-dibromo-N-(2-ethylhexyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of February 2026, specific, publicly available experimental thermodynamic stability data for 2,5-dibromo-N-(2-ethylhexyl)benzamide is not documented in the scientific literature. This guide, therefore, presents a comprehensive framework for the assessment of its thermodynamic stability, based on established principles, regulatory guidelines, and data from structurally analogous compounds. The methodologies and illustrative data herein are intended to serve as a robust template for initiating and conducting a thorough stability evaluation of this molecule.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, a significant portion of which are rooted in the molecule's inherent physicochemical properties. Among these, thermodynamic stability is a cornerstone attribute that dictates the safety, efficacy, and shelf-life of a drug substance. It governs the propensity of a molecule to exist in its most stable, lowest energy state, and provides a quantitative measure of its resistance to chemical degradation and physical changes under various environmental conditions.

For a molecule such as this compound, a comprehensive understanding of its thermodynamic stability is paramount. This knowledge informs critical decisions throughout the drug development pipeline, from lead optimization and formulation design to the establishment of appropriate storage conditions and retest periods. This technical guide provides a holistic framework for the evaluation of the thermodynamic stability of this compound, detailing the core analytical techniques and the scientific rationale underpinning their application.

Physicochemical Profile of this compound

While experimental data for the target molecule is scarce, we can infer some of its key physicochemical properties based on its structure and data from similar compounds available in public databases like PubChem.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted/Reported Value | Source/Analogue | Significance for Stability |

| Molecular Formula | C₁₅H₂₁Br₂NO | - | Foundational for all calculations. |

| Molecular Weight | 407.14 g/mol | - | Influences solubility and diffusion. |

| XLogP3-AA (Lipophilicity) | ~5.3 | Analogue: 2,5-dibromo-N-(3,5-dimethylcyclohexyl)benzamide[1] | High lipophilicity suggests low aqueous solubility, a key factor in stability testing. |

| Hydrogen Bond Donors | 1 | Analogue: 2,5-dibromo-N-(2-prop-2-enoxypropyl)benzamide[2] | Potential for intermolecular interactions affecting crystal lattice energy. |

| Hydrogen Bond Acceptors | 1 | Analogue: 2,5-dibromo-N-methyl-N-(2-phenylethyl)benzamide[3] | Influences solvation and potential for hydrogen-bonded degradation pathways. |

| Rotatable Bond Count | ~7 | Analogue: 2,5-dibromo-N-(2-prop-2-enoxypropyl)benzamide[2] | Conformational flexibility can impact crystal packing and stability. |

These predicted properties suggest that this compound is a lipophilic molecule with low expected aqueous solubility, which will be a critical consideration in the design of stability and formulation studies.

Core Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach is essential for a comprehensive evaluation of thermodynamic stability. The following sections detail the key experimental workflows.

Thermal Analysis: Probing the Solid-State Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a drug substance.[4] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools in this domain.[5]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique is crucial for identifying melting points, phase transitions, and polymorphism, all of which are manifestations of thermodynamic stability.[6]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent solvent loss during heating.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature beyond the expected melting or decomposition point (e.g., 300°C).

-

Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The resulting thermogram will show endothermic events (e.g., melting) as peaks. The peak temperature is taken as the melting point, and the integrated peak area corresponds to the enthalpy of fusion.

Causality Behind Experimental Choices: The use of a hermetically sealed pan is critical for obtaining an accurate melting point, as it prevents mass loss due to sublimation prior to melting. The 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

TGA measures the change in mass of a sample as a function of temperature.[7] It is used to determine thermal stability, decomposition profiles, and the presence of residual solvents or water.[4]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.

-

Instrument Setup: Position the crucible in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 600°C).

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to study thermal decomposition, and a separate run in an oxidative atmosphere (air) to assess oxidative stability.

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of mass loss is a key indicator of thermal stability.

Illustrative Data: For a molecule like this compound, one might hypothesize a decomposition onset above 200°C in an inert atmosphere, with the degradation likely involving the loss of the ethylhexyl chain followed by decomposition of the benzamide core.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Hypothetical Value | Interpretation |

| Melting Point (DSC) | 155 - 160 °C | Indicates a crystalline solid. A sharp peak suggests high purity. |

| Enthalpy of Fusion (DSC) | 30 - 40 J/g | Reflects the energy required to break the crystal lattice. |

| Decomposition Onset (TGA, N₂) | ~230 °C | Intrinsic thermal stability of the molecule. |

| Decomposition Onset (TGA, Air) | ~215 °C | Lower onset in air suggests susceptibility to oxidative degradation. |

Diagram: Workflow for Thermal Stability Assessment

Caption: Workflow for the assessment of solid-state thermal stability.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment mandated by regulatory bodies like the International Council on Harmonisation (ICH).[8][9] These studies involve subjecting the drug substance to conditions more severe than those used in accelerated stability testing to identify potential degradation products and pathways.[10][11] A target degradation of 5-20% is generally considered appropriate.[8]

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.

-

Thermal Stress (Solution): Heat the stock solution at 60°C.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 6, 24, 48 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the parent drug and detect degradation products.

Causality Behind Experimental Choices: The choice of stressors (acid, base, oxidant, heat, light) covers the most common degradation pathways for organic molecules. The use of a stability-indicating analytical method is non-negotiable, as it must be able to resolve the parent compound from all significant degradation products.

Diagram: Forced Degradation Study Workflow

Caption: Logical workflow for a comprehensive forced degradation study.

Solubility Studies: A Key Thermodynamic Parameter

Solubility is a fundamental thermodynamic property that significantly impacts a drug's bioavailability.[12][13] For a poorly soluble compound like this compound, determining its thermodynamic and kinetic solubility is crucial.

This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and biorelevant media.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV).

Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[14] This is a higher-throughput method often used in early drug discovery.[12]

Experimental Protocol: Kinetic Solubility

-

Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

-

Assay: Add small volumes of the DMSO stock to a microplate containing aqueous buffers.

-

Precipitation Detection: Measure the turbidity of the solutions using nephelometry or UV-Vis spectroscopy to determine the concentration at which precipitation occurs.

Understanding both solubility types provides a comprehensive picture of a compound's dissolution behavior, which is vital for formulation development.[14]

Influence of Molecular Structure on Stability

The structure of this compound contains several features that will influence its thermodynamic stability:

-

Benzamide Core: The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

-

Dibromo Substitution: The two bromine atoms on the phenyl ring are electron-withdrawing, which can influence the reactivity of the aromatic ring and the acidity of the amide proton. Halogenated aromatic compounds can also be susceptible to photodecomposition.

-

N-(2-ethylhexyl) Group: This bulky, flexible alkyl chain will significantly impact the molecule's crystal packing and is likely to increase its lipophilicity and decrease its aqueous solubility. The N-alkylation also removes the potential for N-H hydrogen bonding that is present in secondary amides, which can alter intermolecular interactions.[15]

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, this guide provides a scientifically rigorous and comprehensive framework for its thermodynamic stability assessment. By systematically applying the methodologies of thermal analysis, forced degradation, and solubility testing, researchers and drug development professionals can build a robust stability profile for this molecule.

The insights gained from these studies will be instrumental in guiding formulation strategies to enhance solubility and bioavailability, defining appropriate storage and handling conditions, and ensuring the development of a safe, stable, and efficacious drug product. The execution of these protocols will not only fulfill regulatory requirements but also provide a fundamental understanding of the molecule's behavior, mitigating risks in later stages of development.

References

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

PubChem. 2,5-dibromo-N-methyl-N-(2-phenylethyl)benzamide. National Center for Biotechnology Information. [Link]

-

Siew, A. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]

-

METTLER TOLEDO. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

-

PubChem. 2,5-dibromo-N-(3,5-dimethylcyclohexyl)benzamide. National Center for Biotechnology Information. [Link]

-

METTLER TOLEDO. Thermal Analysis in the Pharmaceutical Industry. [Link]

-

Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

Magari, R. T. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

NETZSCH-Gerätebau GmbH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

-

PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

-

Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

-

PubChem. 2,5-dibromo-N-(2-prop-2-enoxypropyl)benzamide. National Center for Biotechnology Information. [Link]

-

Mohammadi, R., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. RSC Advances, 10(29), 17231-17237. [Link]

-

PubChem. 2,5-dibromo-N-cyclopentyl-N-prop-2-enylbenzamide. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

Bao, C.-C., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry, 4(1), 1-8. [Link]

-

Kieffer, M. E., et al. (2017). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. The Journal of Organic Chemistry, 82(15), 7894-7905. [Link]

-

Santos, L. M. N. B. F., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551. [Link]

-

Santos, L. M. N. B. F., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551. [Link]

-

Hoffman Fine Chemicals. 2,5-Dibromo-N-methoxy-N-methylbenzamide. [Link]

-

Ciriminna, R., et al. (2019). N-alkylation of benzamide derivatives 5 with secondary alcohols 1 in a FeCl3·6H2O/glycerol (Gly) eutectic mixture (3:1 mol mol−1) at 40 °C for 4 h under air, to give mono-alkylated adducts 6. ResearchGate. [Link]

-

Li, C., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(18), 5419-5426. [Link]

-

Menon, B. R. K., et al. (2021). Thermal stability of halogenase and flavin reductase enzymes determined by CD. ResearchGate. [Link]

-

PubChem. 2,5-Dibromoaniline. National Center for Biotechnology Information. [Link]

-

Gellis, A., et al. (2026). The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. MDPI. [Link]

-

Cheméo. Benzamide, 3-bromo-N-butyl-N-2-ethylhexyl-. [Link]

Sources

- 1. 2,5-dibromo-N-(3,5-dimethylcyclohexyl)benzamide | C15H19Br2NO | CID 114372449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-dibromo-N-(2-prop-2-enoxypropyl)benzamide | C13H15Br2NO2 | CID 114264027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-dibromo-N-methyl-N-(2-phenylethyl)benzamide | C16H15Br2NO | CID 114371593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. onyxipca.com [onyxipca.com]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pharmtech.com [pharmtech.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

A Prospective Analysis of 2,5-dibromo-N-(2-ethylhexyl)benzamide: A Technical Guide to Potential Therapeutic Applications

Executive Summary

The landscape of drug discovery is in a perpetual state of exploration for novel chemical entities that can address unmet medical needs. The N-substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This technical guide focuses on 2,5-dibromo-N-(2-ethylhexyl)benzamide , a compound for which specific applications have not been extensively documented in peer-reviewed literature.

Drawing from a comprehensive analysis of structurally related molecules, this document presents a prospective look into the potential therapeutic applications of this specific benzamide derivative. We will explore scientifically-grounded hypotheses for its use as an anticancer agent, an antimicrobial compound, and a modulator of protein-protein interactions. By examining the established roles of the dibrominated benzene ring, the amide linker, and the N-alkyl substituent, we will delineate potential mechanisms of action and provide detailed experimental workflows for their validation. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to inspire and direct future investigation into this promising, yet unexplored, chemical entity.

Introduction: The Benzamide Scaffold and Rationale for Investigation

Benzamide and its derivatives are cornerstones of modern pharmacology, demonstrating a remarkable diversity of biological effects including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] The versatility of the benzamide core arises from its chemical stability and its ability to participate in hydrogen bonding, allowing it to interact with a wide range of biological targets.[3] The specific biological activity of a benzamide derivative is heavily influenced by the substitution patterns on both the aromatic ring and the amide nitrogen.[1]

The subject of this guide, This compound , possesses three key structural features that inform our hypotheses regarding its potential applications:

-

2,5-dibromo Aromatic Ring: The precursor, 2,5-dibromobenzoic acid, is a known intermediate in the synthesis of compounds targeting critical signaling pathways, including estrogen β-receptors and c-Jun N-terminal kinase (JNK).[4] Halogenation, particularly bromination, of aromatic rings is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Furthermore, polybrominated aromatic compounds have demonstrated significant antimicrobial activity.[5]

-

N-Substituted Amide Linker: The amide bond is a critical pharmacophore. Modifications to the N-substituent can dramatically alter a compound's mechanism of action. For instance, different N-substituted benzamides can either induce apoptosis or inhibit NF-κB activation, suggesting distinct downstream effects based on this substitution.[6]

-

N-(2-ethylhexyl) Group: This branched, eight-carbon alkyl chain significantly increases the lipophilicity of the molecule. This feature is expected to enhance membrane permeability and could influence the compound's distribution and metabolism. The 2-ethylhexyl moiety is found in various chemical entities, from industrial agents used for metal ion extraction to components of pharmacologically active molecules.[7][8]

Based on these structural attributes, we will explore three primary areas of potential application for this compound.

Potential Application I: Anticancer Agent

Scientific Rationale

Numerous N-substituted benzamide derivatives have shown potent antitumor activity.[9] A prominent mechanism for this activity is the inhibition of histone deacetylases (HDACs).[10] HDAC inhibitors are a class of epigenetic drugs that can induce cell-cycle arrest, differentiation, and apoptosis in cancer cells.[10] The structure of many benzamide-based HDAC inhibitors consists of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[10]

We hypothesize that This compound could function as an HDAC inhibitor. The benzamide moiety itself can act as a zinc-binding group, while the dibromophenyl ring and the N-ethylhexyl group could serve as the linker and cap, respectively, interacting with the active site tunnel of HDAC enzymes.

Proposed Mechanism of Action: HDAC Inhibition

The proposed mechanism involves the benzamide's carbonyl oxygen and amide nitrogen chelating the zinc ion within the active site of an HDAC enzyme (e.g., HDAC2). This interaction would block the enzyme's ability to deacetylate histone proteins. The subsequent hyperacetylation of histones would lead to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. This, in turn, would trigger cell cycle arrest and apoptosis.

Experimental Workflow: In Vitro Evaluation of Anticancer Activity

The following workflow outlines the steps to test the hypothesis that this compound has anticancer activity via HDAC inhibition.

Detailed Experimental Protocols

Protocol 2.4.1: MTT Assay for Cell Proliferation

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Entinostat) as a positive control.[9]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Illustrative Data

The following table presents hypothetical data from an MTT assay, demonstrating how the results would be structured.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 (Breast) | 5.2 |

| This compound | A549 (Lung) | 8.7 |

| Entinostat (Positive Control) | MCF-7 (Breast) | 2.1 |

| Entinostat (Positive Control) | A549 (Lung) | 3.5 |

| Vehicle (Negative Control) | N/A | > 100 |

Potential Application II: Antimicrobial Agent

Scientific Rationale

Brominated aromatic compounds are well-documented for their antimicrobial properties.[5] The lipophilic nature of these molecules allows them to interact with and disrupt bacterial cell membranes, leading to cell death. The increased lipophilicity conferred by the N-(2-ethylhexyl) group on our target molecule would likely enhance this effect. Benzamide derivatives themselves have been investigated as antimicrobial agents, with activity reported against various bacterial strains.[3]

Proposed Mechanism of Action: Bacterial Membrane Disruption

We propose that this compound acts by inserting its lipophilic ethylhexyl tail and dibromophenyl ring into the lipid bilayer of the bacterial cell membrane. This insertion could disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

Experimental Workflow: Evaluation of Antibacterial Activity

A standard workflow to assess the antibacterial potential involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Detailed Experimental Protocols

Protocol 3.4.1: Broth Microdilution for MIC Determination

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound (dissolved in DMSO and then diluted in broth) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Data

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Bacillus subtilis | Positive | 4 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | >128 |

| Vancomycin (Control) | N/A | 1 (vs. S. aureus) |

Conclusion and Future Directions

While This compound is currently an under-investigated molecule, a thorough analysis of its structural components suggests significant potential for therapeutic applications. The combination of a dibrominated aromatic ring, a versatile benzamide linker, and a lipophilic N-alkyl chain provides a strong rationale for its investigation as both an anticancer and an antimicrobial agent.

The experimental workflows detailed in this guide provide a clear roadmap for the initial characterization of its biological activities. Positive results from these in vitro studies would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different halogenation patterns and N-alkyl chains to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Testing the compound in animal models of cancer and infectious disease.

-

Toxicology and Pharmacokinetic Profiling: Assessing the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of this compound and its derivatives could unveil a new class of potent therapeutic agents. This guide serves as a call to action for the research community to further explore the potential held within this promising chemical scaffold.

References

- BenchChem. (2025). A Comparative Guide to the Applications of Substituted N-Halobenzamides in Research and Development.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 793–801.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.

-

PubChem. (n.d.). Isononanamide, N-(2-ethylhexyl)-. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

- Kato, S., et al. (1990). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 33(5), 1406-13.

-

Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Angaol. (n.d.). 2,5-Dibromobenzoic Acid - High-Purity Industrial-Grade Chemical at Attractive Price. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.

-

ResearchGate. (n.d.). Structure of N-2-ethylhexyl-bis(N-di-2-ethylhexyl-ethylamide)amine. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Benzoic acid, 2,5-dibromo-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N,N'-(2-Amino-2-methylpropane-1,3-diyl)bis(N-(2-ethylhexyl)nitrous amide). Retrieved from [Link]

- ACS Publications. (2019, November 27). Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)

-

PubChem. (n.d.). 2,5-Dibromobenzoic acid. Retrieved from [Link]

-

MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

- Handore, K. L., & Mason, J. T. (2012). Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. Marine drugs, 10(6), 1273–1280.

- Preprints.org. (2025, July 1). Biological Activity of Azo Compounds: A Comprehensive Review.

-

Frontiers. (2019, September 17). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide compounds with biological activities (4ae4k). Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Isononanamide, N-(2-ethylhexyl)- | C17H35NO | CID 15334712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,5-Dibromobenzoic acid | 610-71-9 [chemicalbook.com]

- 5. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy N,N-bis(2-ethylhexyl)-2-methylpropanamide | 112724-95-5 [smolecule.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. benchchem.com [benchchem.com]

A Predictive Bioactivity Profile and Mechanistic Exploration of 2,5-dibromo-N-(2-ethylhexyl)benzamide

Disclaimer: This technical guide presents a predictive analysis of the bioactivity and potential molecular targets of 2,5-dibromo-N-(2-ethylhexyl)benzamide. As of the date of publication, this specific molecule has not been extensively characterized in publicly available literature. The hypotheses and experimental designs detailed herein are extrapolated from structure-activity relationship (SAR) studies of structurally related benzamide and 2,5-disubstituted benzoic acid derivatives. This document is intended for an audience of researchers, scientists, and drug development professionals to stimulate further investigation into this and similar chemical entities.

Section 1: Executive Summary & Structural Overview

This compound is a small molecule belonging to the broad class of N-substituted benzamides. This class of compounds has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound—specifically the dibrominated phenyl ring and the N-linked 2-ethylhexyl group—suggest a potential for novel bioactivities and mechanisms of action. This guide will explore the putative bioactivity profile of this compound, focusing on its potential as an anticancer and antimicrobial agent. We will delve into hypothesized molecular targets, including anti-apoptotic proteins, histone deacetylases, and bacterial cell division machinery. Furthermore, this document provides detailed, field-proven experimental protocols for the validation of these predicted activities.

1.1. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles. The table below summarizes the predicted properties of this compound.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₅H₂₁Br₂NO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 391.14 g/mol | Influences solubility, permeability, and diffusion. |

| XLogP3 | 5.8 | A measure of lipophilicity; impacts membrane permeability and potential for non-specific binding. |

| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 7 | Indicates molecular flexibility, which can influence binding affinity to target proteins. |

Section 2: Predicted Anticancer Bioactivity & Potential Molecular Targets

The benzamide scaffold is a well-established pharmacophore in oncology research. Based on the 2,5-disubstitution pattern of the benzene ring, we hypothesize that this compound may exert anticancer effects through two primary mechanisms: dual inhibition of the anti-apoptotic proteins Mcl-1 and Bfl-1, and inhibition of histone deacetylases (HDACs).

2.1. Dual Inhibition of Mcl-1 and Bfl-1

2.1.1. Mechanistic Rationale

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death). In many cancers, the overexpression of anti-apoptotic Bcl-2 family members, such as Myeloid Cell Leukemia 1 (Mcl-1) and Bcl-2-related protein A1 (Bfl-1), allows cancer cells to evade apoptosis, leading to tumor progression and resistance to therapy.[1][2] Small molecules that inhibit these anti-apoptotic proteins can restore the natural process of cell death in malignant cells.

Recent studies have highlighted the potential of 2,5-substituted benzoic acid derivatives as dual inhibitors of Mcl-1 and Bfl-1.[1][2][3] The 2,5-dibromo substitution on the phenyl ring of our lead compound provides a key structural motif that could enable it to bind to the hydrophobic BH3-binding groove of both Mcl-1 and Bfl-1, thereby disrupting their interaction with pro-apoptotic proteins like Bim and Bak and triggering the mitochondrial pathway of apoptosis.

2.1.2. Proposed Signaling Pathway

Caption: Proposed mechanism of Mcl-1/Bfl-1 dual inhibition.

2.1.3. Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Mcl-1/Bfl-1 Binding

This protocol outlines a competitive binding assay to determine the affinity of this compound for Mcl-1 and Bfl-1.

-

Reagents and Materials:

-

Recombinant human Mcl-1 and Bfl-1 proteins (GST-tagged).

-

Biotinylated Bim BH3 peptide.

-

HTRF donor: Europium cryptate-labeled anti-GST antibody.

-

HTRF acceptor: Streptavidin-XL665.

-

Assay buffer: PBS, 0.1% BSA, 0.05% Tween-20.

-

384-well low-volume white plates.

-

Test compound: this compound, serially diluted in DMSO.

-

-

Procedure:

-

Prepare a 2X solution of the recombinant protein (Mcl-1 or Bfl-1) and the biotinylated Bim BH3 peptide in assay buffer.

-

Prepare a 2X solution of the HTRF donor and acceptor antibodies in assay buffer.

-

Dispense 5 µL of the serially diluted test compound into the wells of the 384-well plate.

-

Add 5 µL of the 2X protein/peptide solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the 2X antibody solution to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

2.2. Inhibition of Histone Deacetylases (HDACs)

2.2.1. Mechanistic Rationale

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4] HDAC inhibitors can reverse this effect, leading to cell cycle arrest, differentiation, and apoptosis. Benzamide derivatives are a known class of HDAC inhibitors.[5][6] The general pharmacophore for benzamide-type HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. It is plausible that the benzamide moiety of this compound could chelate the zinc ion in the active site of HDACs, while the dibromophenyl and N-alkyl groups act as the linker and cap, respectively.

2.2.2. Proposed HDAC Inhibition Workflow

Caption: Hypothetical workflow of HDAC inhibition.

2.2.3. Experimental Protocol: In Vitro HDAC Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of the test compound against class I HDACs.

-

Reagents and Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., trichostatin A).

-

96-well black, flat-bottom plates.

-

Test compound: this compound, serially diluted in DMSO.

-

-

Procedure:

-

Add 50 µL of HDAC assay buffer to each well.

-

Add 2 µL of the serially diluted test compound.

-

Add 20 µL of the diluted HDAC enzyme to each well.

-

Incubate for 10 minutes at 37°C.

-

Add 20 µL of the fluorogenic substrate to initiate the reaction.

-

Incubate for 30 minutes at 37°C.

-

Add 10 µL of the developer solution to stop the reaction and generate the fluorescent signal.

-

Incubate for 15 minutes at room temperature.

-

Measure fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Section 3: Predicted Antimicrobial Bioactivity & Potential Molecular Target

Benzamide derivatives have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria.[7] The primary mechanism of action for many of these compounds is the inhibition of the bacterial cell division protein FtsZ.[8][9]

3.1. Inhibition of FtsZ

3.1.1. Mechanistic Rationale

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[10] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.[7] Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to a block in cytokinesis, resulting in filamentation of the bacteria and eventual cell death. The benzamide moiety is a known pharmacophore that binds to a specific site on FtsZ, stabilizing the polymeric state and inhibiting its GTPase activity, which is crucial for the dynamic nature of the Z-ring.[9] The dibromo substitutions and the N-ethylhexyl group of the target compound may enhance binding affinity and/or improve cell permeability.

3.1.2. Proposed FtsZ Inhibition Mechanism

Caption: Putative mechanism of FtsZ inhibition and its consequences.

3.1.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well sterile microtiter plates.

-

Test compound: this compound, serially diluted in DMSO.

-

Positive control antibiotic (e.g., vancomycin).

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

-

-

Procedure:

-

Dispense 100 µL of CAMHB into each well of the microtiter plate.

-

Add 2 µL of the serially diluted test compound to the appropriate wells.

-

Prepare a bacterial inoculum and dilute it to the final concentration in CAMHB.

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with antibiotic) and a negative control (bacteria with no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Section 4: Concluding Remarks and Future Directions

This technical guide has laid out a scientifically plausible, albeit predictive, bioactivity profile for this compound. The structural features of this compound suggest its potential as a dual inhibitor of Mcl-1 and Bfl-1, an HDAC inhibitor, and an antimicrobial agent targeting FtsZ. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.

Future research should focus on the synthesis of this compound and its evaluation in the described in vitro assays. Positive results would warrant further investigation into its cellular activity, selectivity, and in vivo efficacy in relevant disease models. Structure-activity relationship studies, by synthesizing and testing analogs, would also be crucial for optimizing the potency and pharmacokinetic properties of this promising chemical scaffold.

References

-

Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. Available at: [Link]

-

Leverson, J. D., et al. (2015). Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy. Science Translational Medicine, 7(279), 279ra40. Available at: [Link]

-

Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. Available at: [Link]

-

López-González, D., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(1), 123. Available at: [Link]

-

Zheng, H., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 63(5), 2489–2510. Available at: [Link]

-

Lui, H. K. (1990). Alkoxy- and amino-benzamides as inhibitors of the bacterial cell division protein FtsZ and antibacterial agents. (M.Phil. thesis). The Hong Kong Polytechnic University, Hong Kong. Available at: [Link]

-

Ahangar, N., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345678. Available at: [Link]

-

Suigo, L., et al. (2023). Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. bioRxiv. Available at: [Link]

-

Valoti, E., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 24(23), 12345. Available at: [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 589. Available at: [Link]

-

Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Impact on the Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria. Antibiotics, 9(4), 160. Available at: [Link]

Sources

- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PolyU Electronic Theses: Alkoxy- and amino-benzamides as inhibitors of the bacterial cell division protein FtsZ and antibacterial agents [theses.lib.polyu.edu.hk]

- 9. Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ [air.unimi.it]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Characteristics of N-Alkyl Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkyl benzamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their biological activity is intrinsically linked to a suite of physicochemical properties that govern their absorption, distribution, metabolism, and excretion (ADME). This technical guide offers a comprehensive exploration of these critical characteristics, including lipophilicity, solubility, hydrogen bonding capacity, and chemical stability. By delving into the structure-property relationships and detailing robust experimental protocols for their determination, this document serves as an essential resource for scientists engaged in the design and optimization of benzamide-based drug candidates.

Introduction: The Significance of N-Alkyl Benzamides in Drug Discovery

The benzamide moiety is a privileged scaffold in drug design, appearing in a wide array of commercial drugs.[1] The versatility of this structural motif lies in its ability to engage in key hydrogen bonding interactions and its synthetic tractability, which allows for systematic modification to fine-tune pharmacological and pharmacokinetic profiles.[1][2] The N-alkyl substituent, in particular, plays a pivotal role in modulating the molecule's physicochemical properties. The length, branching, and nature of the alkyl chain can dramatically influence lipophilicity and solubility, thereby impacting a compound's journey through biological systems.[3]

A deep understanding of how structural modifications to the N-alkyl benzamide core affect its physicochemical properties is therefore paramount for rational drug design.[4] This guide provides the foundational knowledge and practical methodologies required to characterize these properties, enabling the development of safer and more effective therapeutic agents.

Core Physicochemical Properties and Their Interplay

The journey of a drug from administration to its target site is a complex process governed by its physicochemical nature. For N-alkyl benzamides, several key properties are of primary importance.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical parameters in drug discovery.[5][6] It is a key determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[7]

-

Definition : Lipophilicity is experimentally quantified as the partition coefficient (P) between n-octanol and water. The logarithmic form, logP, is more commonly used.[7] For ionizable compounds like some benzamides, the distribution coefficient (logD) is measured at a specific pH (typically physiological pH 7.4) and accounts for both the ionized and unionized forms of the molecule.[5][6]

-

Impact of N-Alkyl Chain : Increasing the length or branching of the N-alkyl chain generally increases the molecule's non-polar surface area, leading to a higher logP value.[8] This enhanced lipophilicity can improve membrane permeability and target binding within hydrophobic pockets.[6][8]

-

The "Lipophilicity Balance" : While a certain degree of lipophilicity is essential for absorption, excessive lipophilicity (often defined as logP > 5, as per Lipinski's Rule of 5) can be detrimental.[7][8] Highly lipophilic compounds may exhibit poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, which can lead to reduced bioavailability and potential toxicity.[7] Therefore, medicinal chemists often strive for an optimal logP range, typically between 1 and 3, for good oral absorption.[9]

Aqueous Solubility

Solubility, the ability of a compound to dissolve in a solvent, is another critical factor for drug efficacy, particularly for orally administered drugs. A drug must be in solution to be absorbed from the gastrointestinal tract.[10]

-

Structure-Solubility Relationship : The aqueous solubility of N-alkyl benzamides is influenced by a balance of factors. The polar amide group contributes to water solubility through hydrogen bonding with water molecules. Conversely, the aromatic ring and the N-alkyl chain are hydrophobic and tend to decrease solubility.

-

Effect of N-Alkylation : N-methylation of secondary amides can sometimes lead to an unexpected increase in solubility.[3] This can be attributed to a change in the molecule's conformation upon methylation, which may disrupt intramolecular hydrogen bonds or expose a greater polar surface area.[11] However, this is not a universal rule, and the effect is highly dependent on the overall molecular context.[3]

Hydrogen Bonding Capacity

The amide group of benzamides is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This dual capacity is fundamental to their biological activity, enabling them to bind to target receptors and enzymes.[1][2]

-

Intra- and Intermolecular Interactions : Benzamides can form both intramolecular and intermolecular hydrogen bonds.[2][12] These interactions can significantly influence a molecule's conformation, crystal packing, and physical properties like melting point and solubility.[2]

-

Role of N-Alkylation : Substituting the amide proton with an alkyl group (secondary to tertiary amide) removes a hydrogen bond donor site. This modification can be a deliberate strategy in drug design to reduce interactions with off-target proteins or to modulate membrane permeability.

Chemical Stability

The intrinsic stability of a drug substance is a critical quality attribute that ensures its safety, efficacy, and shelf-life.[13] For N-alkyl benzamides, the primary degradation pathway of concern is the hydrolysis of the amide bond.

-

Amide Hydrolysis : The amide bond is generally stable, but it can be cleaved under strongly acidic or basic conditions.[14][15] The rate of hydrolysis is influenced by the electronic and steric environment around the amide group.[14] Electron-withdrawing groups on the benzamide ring can make the carbonyl carbon more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis.[14] The stability of the N-alkyl benzamide can be assessed through forced degradation studies under various stress conditions (e.g., pH, temperature, oxidation).[13][16]

Structure-Property Relationships (SPRs) in N-Alkyl Benzamides

The systematic modification of the N-alkyl chain provides a powerful tool for optimizing the physicochemical profile of a benzamide derivative. The following table summarizes the general trends observed when altering the N-alkyl substituent.

| Modification to N-Alkyl Chain | Effect on Lipophilicity (logP) | Effect on Aqueous Solubility | Rationale |

| Increase Chain Length | Increases | Decreases | Increases hydrophobic surface area. |

| Introduce Branching | Increases (less than linear) | Increases (relative to linear) | Branching can disrupt crystal lattice packing, improving solubility. |

| Introduce Polar Group (e.g., -OH) | Decreases | Increases | Adds a hydrogen bonding site, increasing polarity. |

| Convert Secondary to Tertiary Amide | Increases | Variable | Removes a hydrogen bond donor; may alter conformation.[3] |

This table provides generalized trends. The actual impact of a structural modification can be complex and is dependent on the entire molecular structure.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR) and for selecting promising drug candidates.[16][17] High-throughput methods are often employed in early discovery to screen large numbers of compounds.[8]

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel N-alkyl benzamide derivative.

Caption: A typical workflow for physicochemical profiling of drug candidates.

Detailed Experimental Protocol: logD7.4 Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[6][10]

Objective: To determine the distribution coefficient (logD) of an N-alkyl benzamide derivative at pH 7.4.

Materials:

-

N-alkyl benzamide compound

-

n-Octanol (pre-saturated with pH 7.4 buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the buffered aqueous phase (pH 7.4) and the n-octanol phase. Pre-saturate each phase by mixing them vigorously for 24 hours and then allowing them to separate.

-

-

Partitioning:

-

Add a small aliquot of the compound's stock solution to a vial containing a known volume of the buffered aqueous phase and the n-octanol phase (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical method.

-

Cap the vial tightly and vortex vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

D = [Compound]octanol / [Compound]aqueous

-

-

The logD is then calculated as the base-10 logarithm of D.

-

Detailed Experimental Protocol: Forced Degradation for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and pathways.[13]

Objective: To assess the intrinsic stability of an N-alkyl benzamide under hydrolytic and oxidative stress.

Materials:

-

N-alkyl benzamide compound

-

Hydrochloric acid (HCl, e.g., 0.1 M)

-

Sodium hydroxide (NaOH, e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and heat (e.g., at 60°C).

-

Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and keep at room temperature.

-

Oxidation: Mix the compound solution with 3% H₂O₂ and keep at room temperature, protected from light.[13]

-

Control: Prepare a solution of the compound in the same solvent without the stress agent.

-

-

Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 6, 24 hours).

-

Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method, which can separate the parent compound from any degradation products.

-

-

Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation and identify the major degradation products by their retention times and peak areas.

-

Impact on Drug Development and ADME Properties

The physicochemical properties of N-alkyl benzamides are not just abstract parameters; they have a direct and profound impact on a drug's performance in the body (pharmacokinetics).[18][19]

Caption: The influence of physicochemical properties on ADME and pharmacological outcomes.

-

Absorption : A delicate balance between solubility and lipophilicity is required for effective oral absorption. The compound must first dissolve in the gastrointestinal fluids (requiring solubility) and then partition into and across the lipid membranes of the gut wall (requiring lipophilicity).[6]

-

Distribution : Once absorbed, a drug's distribution is heavily influenced by its lipophilicity and plasma protein binding. Highly lipophilic drugs tend to bind more extensively to plasma proteins like albumin and may distribute more widely into tissues.

-

Metabolism : The N-alkyl group can be a site for metabolic transformations by enzymes, primarily in the liver. The nature of the alkyl group can influence the rate and pathway of metabolism.

-

Excretion : More polar (less lipophilic) compounds are generally excreted more efficiently by the kidneys.

Conclusion

The N-alkyl benzamide scaffold is a remarkably versatile platform for drug discovery. Success in this area, however, is contingent upon a thorough understanding and careful optimization of the molecule's physicochemical characteristics. Properties such as lipophilicity, solubility, and stability are not independent variables but are intricately linked, and their collective profile dictates the pharmacokinetic behavior and ultimate clinical success of a drug candidate. By employing the principles and experimental methodologies outlined in this guide, researchers can more effectively navigate the complex landscape of drug design, leading to the development of N-alkyl benzamide derivatives with improved safety and efficacy profiles.

References

-

An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

-

Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]

-

Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx. Slideshare. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Medium. [Link]

-

Theoretical electrical conductivity of hydrogen-bonded benzamide-derived molecules and single DNA bases. PMC. [Link]

-

Benzamide | C7H7NO. PubChem - NIH. [Link]

-

Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. [Link]

-

Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. ResearchGate. [Link]

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. [Link]

-

Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Derivatives. DergiPark. [Link]

-

Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]

-

The intramolecular hydrogen bond in 2-hydroxy-benzamides. ResearchGate. [Link]

-

Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. PubMed. [Link]

-

ADME Properties in Drug Discovery. BioSolveIT. [Link]

-

Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]

-

Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]

-

Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Predicting ADME properties in silico: methods and models. PubMed. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. ResearchGate. [Link]

-

LogP – Knowledge and References. Taylor & Francis. [Link]

-

Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers. [Link]

-

Relation between absorption and lipophilicity. Optimal absorption... ResearchGate. [Link]

-

ChemProp multi-task models for predicting ADME properties in the Polaris challenge. ChemRxiv. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

-

Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. [Link]

-

The role of physicochemical and topological parameters in drug design. Frontiers. [Link]

-

Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. emerypharma.com [emerypharma.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. researchgate.net [researchgate.net]

- 10. ajptonline.com [ajptonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx [slideshare.net]

- 18. biosolveit.de [biosolveit.de]

- 19. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and toxicity profile for 2,5-dibromo-N-(2-ethylhexyl)benzamide

Topic: Predictive Safety Data Sheet (SDS) and Toxicity Profile for 2,5-Dibromo-N-(2-ethylhexyl)benzamide Content Type: Technical Whitepaper / Operational Guide Audience: Drug Discovery Scientists, Chemical Safety Officers, and Toxicology Researchers.

Executive Summary

In the absence of a registered REACH dossier or vendor-specific Safety Data Sheet (SDS) for This compound , this guide provides a rigorous Read-Across and Structure-Activity Relationship (SAR) assessment. By deconstructing the molecule into its metabolic precursors—2,5-dibromobenzoic acid and 2-ethylhexylamine—we derive a provisional toxicity profile. This document serves as an operational baseline for researchers handling this compound in drug discovery or material science contexts.

Part 1: Molecular Deconstruction & Physicochemical Prediction

To accurately predict toxicity, we must first understand the physicochemical behavior of the molecule. The compound combines a lipophilic alkyl tail with a halogenated aromatic core, linked by a stable amide bond.

Structural Analysis (Fragment-Based Approach)

-

Core Scaffold: Benzamide (Moderately stable, potential for enzymatic hydrolysis).

-

Pharmacophore A (The "Warhead"): 2,5-Dibromo substitution.[1] Halogens on the aromatic ring increase lipophilicity and metabolic stability (blocking P450 oxidation at those sites) but may introduce hepatotoxic risks if bioactivated.

-

Pharmacophore B (The "Tail"): 2-ethylhexyl chain.[2] This branched alkyl group significantly increases LogP (octanol-water partition coefficient), facilitating cell membrane penetration and potential blood-brain barrier (BBB) crossing.

Predicted Physicochemical Properties

-

Molecular Formula: C₁₅H₂₁Br₂NO

-

Molecular Weight: ~391.14 g/mol

-

Predicted LogP: 5.2 – 5.8 (Highly Lipophilic). Implication: Low water solubility; high potential for bioaccumulation in adipose tissue.

-

Solubility: Soluble in DMSO, Ethanol, DCM; practically insoluble in water.

Metabolic Pathway Visualization

The primary toxicity concern arises from in vivo amidase activity, which cleaves the molecule into its constituent parts.

Figure 1: Predicted metabolic hydrolysis pathway. The release of 2-ethylhexylamine represents the primary acute toxicity risk.

Part 2: Inferred Hazard Identification (GHS Classification)

Based on the toxicity of the metabolites and the "dilution effect" of the amide bond, we propose the following provisional GHS classification.

Comparative Toxicity Table

| Component | Known Hazards (GHS) | Contribution to Parent Toxicity |

| 2-Ethylhexylamine | Danger: Skin Corr.[1][2][3][4][5][6][7] 1C (H314), Acute Tox. 3 (Dermal), Acute Tox. 4 (Oral). | High: The amide bond masks the corrosivity, but metabolic release may cause delayed irritation or sensitization. |

| 2,5-Dibromobenzoic Acid | Warning: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335). | Moderate: Contributes to general irritant properties. |

| Benzamide Core | Warning: Acute Tox. 4 (Oral), Muta. 2 (Suspected genetic defects). | Baseline: General systemic toxicity. |

Provisional GHS Labeling for this compound

-

Signal Word: WARNING (Downgraded from "Danger" because the corrosive amine is bound).

-

Hazard Statements (Inferred):

Part 3: Operational Safety & Handling Protocols

Engineering Controls

-

Containment: Handle only in a certified chemical fume hood.

-

Weighing: Use an analytical balance inside a vented enclosure or use static-free weighing boats to prevent dust dispersion.

-

Solvent Selection: Dissolve in DMSO or DMF for biological assays. Avoid protic solvents (methanol/water) for long-term storage to prevent slow hydrolysis.

Validated Deactivation Protocol (Self-Validating)

To ensure safe disposal, you must validate that the compound has been degraded.

-

Reagent: Prepare a 1M NaOH solution in 50% Ethanol.

-

Procedure: Treat waste solution with 5x excess volume of the Reagent. Stir for 12 hours.

-

Validation: Analyze a small aliquot via LC-MS.

-

Success Criteria: Disappearance of the parent peak (M+H ~392) and appearance of the 2,5-dibromobenzoic acid peak (M-H ~279).

-

Failure: If parent peak remains, increase temperature to 50°C and stir for 4 more hours.

-

Part 4: Experimental Validation Framework

If you are developing this compound as a drug candidate, you cannot rely on prediction alone. Use this decision tree to generate the necessary safety data.

Figure 2: Tiered safety assessment workflow for novel benzamide derivatives.

Detailed Protocol: Tier 1 Cytotoxicity Screening

-

Cell Line: HepG2 (Human liver carcinoma) – chosen to detect metabolic activation toxicity.

-

Control: Doxorubicin (Positive), DMSO 0.1% (Negative).

-

Endpoint: MTT or CellTiter-Glo at 24h and 48h.

-

Threshold: If IC₅₀ is < 10 µM, the compound is considered "Cytotoxic" and requires specific justification for further development (e.g., if it is an oncology drug).

References

-

PubChem. (n.d.). 2,5-Dibromobenzoic acid (CID 11891) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzamide. Retrieved from [Link]

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. 2,5-Dibromobenzoic acid | C7H4Br2O2 | CID 11891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Step-by-step synthesis protocol for 2,5-dibromo-N-(2-ethylhexyl)benzamide

Application Note: Optimized Synthesis of 2,5-Dibromo-N-(2-ethylhexyl)benzamide

Executive Summary & Strategic Rationale

This application note details a robust protocol for the synthesis of This compound . This compound serves as a valuable intermediate in the development of organic semiconductors and pharmaceutical scaffolds, leveraging the lipophilic 2-ethylhexyl chain for solubility and the dibromo-functionalized core for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Synthetic Strategy: Direct amide coupling of 2,5-dibromobenzoic acid with 2-ethylhexylamine presents specific challenges due to the steric hindrance of the ortho-bromo substituent and the branched nature of the amine. While carbodiimide couplings (EDC/NHS) are common, they often suffer from slow kinetics with electron-deficient, sterically crowded benzoates.

Therefore, this protocol utilizes the Acid Chloride Activation Route via oxalyl chloride. This method is selected for its:

-

Quantitative Activation: Ensures complete conversion of the sterically hindered acid.

-

Byproduct Management: Generates volatile byproducts (CO, CO₂, HCl), simplifying purification.

-

Scalability: More amenable to scale-up than expensive peptide coupling agents.

Reaction Pathway Visualization

The following diagram illustrates the activation and coupling workflow, highlighting the critical intermediate and reagent flow.

Figure 1: Reaction workflow for the conversion of 2,5-dibromobenzoic acid to the target benzamide via acid chloride activation.

Materials and Stoichiometry

The following table outlines the precise stoichiometry required. The use of a slight excess of the amine and base ensures the acid chloride is fully consumed.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2,5-Dibromobenzoic acid | 279.91 | 1.0 | Limiting Reagent |

| Oxalyl Chloride | 126.93 | 1.2 | Chlorinating Agent |

| DMF (N,N-Dimethylformamide) | 73.09 | 0.05 | Catalyst |

| 2-Ethylhexylamine | 129.24 | 1.1 | Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 1.5 | Acid Scavenger |

| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |

Detailed Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)

Objective: Convert the unreactive carboxylic acid into the highly electrophilic acid chloride.

-

Setup: Oven-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter. Flush the system with nitrogen.[1]

-

Solubilization: Charge the flask with 2,5-dibromobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to acid) .

-

Catalysis: Add catalytic DMF (2-3 drops) . Note: DMF acts as a Vilsmeier-Haack type catalyst, essential for efficient reaction with oxalyl chloride.

-

Chlorination: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 equiv) dropwise via a syringe over 10 minutes.

-

Observation: Vigorous bubbling (CO/CO₂ evolution) will occur. Ensure proper venting through a fume hood.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. The solution should become clear and bubbling should cease.

-